2-Nitro-4-(trifluoromethyl)benzyl chloride
Overview
Description
2-Nitro-4-(trifluoromethyl)benzyl chloride is a useful research compound. Its molecular formula is C8H5ClF3NO2 and its molecular weight is 239.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be a wide range of organic compounds depending on the specific reaction it’s involved in.
Mode of Action
It’s known that this compound can be synthesized by chlorinating 2-nitro-4-(trifluoromethyl)benzyl alcohol or 2-nitro-4-(trifluoromethyl)benzyl amine . This suggests that it may interact with its targets through a chlorination mechanism, leading to the formation of new compounds.
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it’s likely that it participates in a variety of biochemical pathways, depending on the specific reactions it’s involved in.
Result of Action
The molecular and cellular effects of 2-Nitro-4-(trifluoromethyl)benzyl Chloride’s action would depend on the specific reactions it’s involved in. As an intermediate in organic synthesis , it could contribute to the formation of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that this compound is insoluble in water at room temperature but soluble in organic solvents such as ethanol, chloroform, and dichloromethane . Therefore, the solvent used could significantly impact its reactivity and effectiveness. Additionally, it’s important to maintain good ventilation conditions when handling this compound, and avoid sparks, flames, or high temperatures .
Preparation Methods
Industrial Production Methods
In industrial settings, the production of 2-Nitro-4-(trifluoromethyl)benzyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
2-Nitro-4-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The benzyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and amines.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or iron powder (Fe) in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)benzyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Biological Research: The compound is used in the study of biochemical pathways and the development of biochemical assays.
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethyl)benzyl chloride can be compared with other similar compounds such as:
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: This compound has a sulfonyl chloride group instead of a benzyl chloride group, leading to different reactivity and applications.
2-Nitro-4-(trifluoromethyl)benzoic acid: This compound contains a carboxylic acid group, which significantly alters its chemical properties and uses.
4-(Trifluoromethyl)benzyl chloride: This compound lacks the nitro group, resulting in different reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its combination of the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties, making it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
1-(chloromethyl)-2-nitro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFRBTUSUAFGOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379694 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225656-59-7 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 225656-59-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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